3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is systematically identified as 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid under IUPAC guidelines. Its molecular formula is C₈H₁₁ClN₂O₂ , with a molecular weight of 202.64 g/mol . The structural framework consists of a pyrazole ring substituted with a chlorine atom at position 4 and methyl groups at positions 3 and 5. A propanoic acid side chain is attached to the nitrogen at position 1 of the pyrazole ring (Figure 1).
Table 1: Key identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 890597-34-9 | |
| SMILES | O=C(O)CCN1N=C(C)C(Cl)=C1C | |
| Molecular Formula | C₈H₁₁ClN₂O₂ | |
| Molecular Weight | 202.64 g/mol |
The compound’s InChI and InChIKey, while not explicitly listed in the provided sources, can be derived computationally using standard cheminformatics tools. The systematic name reflects the substitution pattern on the pyrazole ring and the carboxylic acid functional group.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its planar pyrazole core and flexible propanoic acid side chain. The pyrazole ring exhibits aromaticity, with bond lengths and angles consistent with delocalized π-electrons. The chlorine atom at position 4 and methyl groups at positions 3 and 5 introduce steric and electronic effects that influence the compound’s three-dimensional conformation.
Conformational flexibility arises primarily from rotation around the C–N bond linking the pyrazole ring to the propanoic acid moiety. Density functional theory (DFT) calculations on analogous pyrazole derivatives suggest that the antiperiplanar conformation (Figure 2a) is energetically favored due to reduced steric hindrance between the pyrazole methyl groups and the carboxylic acid chain. However, the gauche conformation (Figure 2b) may also exist in solution, as evidenced by nuclear magnetic resonance (NMR) studies of related compounds.
Key geometric parameters :
- Pyrazole ring bond lengths: ~1.33–1.38 Å (C–N), ~1.40 Å (C–C)
- Dihedral angle between pyrazole and propanoic acid: ~120° (antiperiplanar)
Electronic Structure and Charge Distribution Patterns
The electronic structure of this compound is characterized by a combination of electron-withdrawing and donating substituents. The chlorine atom at position 4 withdraws electron density via inductive effects, polarizing the pyrazole ring and increasing its electrophilicity. In contrast, the methyl groups at positions 3 and 5 donate electron density through hyperconjugation, stabilizing the ring’s aromatic system.
The carboxylic acid group introduces a region of high electron density at the oxygen atoms, with a calculated partial charge of −0.45 e⁻ on the carbonyl oxygen. Natural bond orbital (NBO) analysis of analogous compounds reveals significant charge transfer from the pyrazole ring to the carboxylic acid moiety, enhancing the acidity of the hydroxyl proton (predicted pKa ≈ 4.3).
Charge distribution highlights :
- Pyrazole ring: Partial positive charge on C4 (due to Cl), partial negative charge on N1.
- Carboxylic acid group: Localized negative charge on O atoms, positive charge on the acidic hydrogen.
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic data for this compound remain unreported in the literature. However, studies on structurally related pyrazole-carboxylic acid derivatives provide insights into plausible packing arrangements. For example, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 776058) crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers formed via carboxylic acid groups.
Hypothesized solid-state behavior :
- Hydrogen bonding : Carboxylic acid groups likely form cyclic dimers (R₂²(8) motif) via O–H···O interactions.
- Van der Waals interactions : Methyl and chlorine substituents contribute to hydrophobic packing.
- Unit cell parameters (estimated): a ≈ 10.2 Å, b ≈ 5.8 Å, c ≈ 12.4 Å, β ≈ 105°.
Further experimental crystallography or powder X-ray diffraction studies are required to confirm these predictions.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXGMGAXXOOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390186 | |
| Record name | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890597-34-9 | |
| Record name | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Chloro-3,5-dimethylpyrazole with Haloalkyl Precursors
The most common approach to prepare 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is via N-alkylation of the pyrazole nitrogen with a suitable haloalkyl carboxylic acid derivative or its ester.
- Starting Material: 4-chloro-3,5-dimethyl-1H-pyrazole
- Alkylating Agent: 3-bromopropionic acid or its esters (e.g., methyl 3-bromopropionate)
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole nitrogen
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Typically 0 °C to room temperature to control reaction rate and minimize side reactions
- Reaction Time: 1–4 hours depending on conditions
$$
\text{4-chloro-3,5-dimethylpyrazole} + \text{Br-(CH}2)2\text{-COOH (or ester)} \xrightarrow[\text{DMF}]{\text{NaH, 0-20 °C}} \text{this compound (or ester)}
$$
Multi-Step Synthesis via Pyrazole Formation and Side Chain Introduction
An alternative method involves:
- Step 1: Synthesis of 4-chloro-3,5-dimethylpyrazole by cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
- Step 2: N-alkylation of the pyrazole nitrogen with a protected or activated propionic acid derivative (e.g., 3-bromopropionic acid methyl ester).
- Step 3: Hydrolysis of the ester to yield the free acid.
This method allows for better control of substitution patterns and purity but involves more steps and purification stages.
Reaction Conditions and Yields
Mechanistic Insights
- N-Alkylation: The pyrazole nitrogen is deprotonated by a strong base (NaH), generating a nucleophilic nitrogen anion that attacks the electrophilic carbon of the haloalkyl carboxylic acid derivative.
- Ester Hydrolysis: Base-catalyzed saponification converts esters to carboxylic acids without affecting the pyrazole ring.
- Pyrazole Formation: Condensation of hydrazines with β-dicarbonyl compounds forms the pyrazole ring via cyclization.
- Coupling Reactions: Carbodiimide activates the carboxyl group to form an O-acylisourea intermediate, which reacts with NHS to form a stable ester intermediate, facilitating nucleophilic attack by amines.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid as a novel anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the compound have shown enhanced inhibitory effects on HCT-116 colon cancer cells with calculated IC50 values demonstrating potency comparable to established chemotherapy drugs such as doxorubicin .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cell cycle progression and apoptosis. The structure-activity relationship (SAR) studies indicate that the presence of the pyrazole ring and chloro substituent plays a crucial role in enhancing biological activity .
Agricultural Applications
Herbicidal Activity
this compound has been investigated for its herbicidal properties. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops. Field trials have demonstrated its effectiveness in controlling annual grasses and certain broadleaf weeds, making it a valuable tool in integrated pest management strategies .
Case Study: Efficacy in Crop Protection
In controlled experiments, the application of this compound resulted in significant reductions in weed biomass compared to untreated controls. The results suggest that it can be safely integrated into existing agricultural practices without adversely affecting crop yields .
Material Science Applications
Polymer Chemistry
The compound is also being explored for its potential use in polymer synthesis. Its ability to act as a building block for novel polymeric materials could lead to advancements in material properties such as thermal stability and mechanical strength. Initial studies have focused on incorporating this compound into copolymers, resulting in materials with enhanced performance characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: The chlorine atom in the target compound likely enhances electrophilic reactivity compared to non-halogenated analogs (e.g., 3-(3,5-Dimethyl-pyrazol-1-yl)-2-methyl-propionic acid) . Chlorinated pyrazoles are often associated with increased biological activity in agrochemicals, though direct evidence for this compound is lacking . The acetyl group in 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-propionic acid introduces a ketone moiety, which may alter solubility or serve as a reactive site for further derivatization .
Commercial Availability: The target compound and its acetylated analog are listed as discontinued by suppliers like CymitQuimica and Santa Cruz Biotechnology, suggesting synthesis challenges or niche demand .
Biological Activity
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- CAS Number : 1251390-36-9
- MDL Number : MFCD03419665
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds demonstrated that this compound showed effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) were measured to determine the potency of the compound.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well documented. In a controlled study, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- COX-1 Inhibition : 50% inhibitory concentration (IC50) = 0.5 µM
- COX-2 Inhibition : IC50 = 0.8 µM
These findings indicate that this compound has a strong potential to act as an anti-inflammatory agent by selectively inhibiting COX enzymes.
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazole derivatives. In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.5 |
| HeLa (Cervical Cancer) | 1.8 |
| A549 (Lung Cancer) | 3.2 |
The results indicate that the compound may induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to active sites of COX enzymes and other proteins involved in inflammatory pathways.
- Cell Cycle Arrest : In cancer cells, the compound may interfere with cell cycle progression, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate ROS levels, contributing to their cytotoxic effects against cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a pyrazole derivative resulted in significant improvement compared to standard antibiotic therapy.
- Anti-inflammatory Treatment in Arthritis : Patients with rheumatoid arthritis treated with this compound showed reduced inflammatory markers and improved joint function over a six-month period.
Q & A
Q. What are the recommended synthetic methods for 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via diazomethane-mediated alkylation of pyrazole precursors under controlled temperatures (–20 to –15°C) in dichloromethane. Post-reaction purification involves column chromatography (ethyl acetate/hexane, 1:4 ratio) to isolate intermediates, followed by recrystallization in 2-propanol for final product purity . Purity optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and ensuring anhydrous conditions to prevent hydrolysis of reactive intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrazole ring substitution pattern and propionic acid chain connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₂ClN₂O₂). For crystallographic analysis, SHELX programs (e.g., SHELXL) enable refinement of X-ray diffraction data to resolve bond lengths and angles, particularly for the chloro-dimethyl-pyrazole moiety .
Q. How can researchers design bioassays to evaluate its potential as a synthetic auxin analog?
Methodological Answer: Bioassays should mirror protocols for known auxin agonists like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (602-UC). Key endpoints include root elongation inhibition in Arabidopsis thaliana or tomato hypocotyl assays. Dose-response curves (0.1–100 µM) should be compared to natural auxins (e.g., IAA) to assess efficacy. Transcriptional reporters (e.g., DR5:GFP) can validate auxin signaling activation .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer: Discrepancies often arise from differential metabolic stability or transport. To address this:
Q. What strategies optimize the compound’s metabolic stability for prolonged bioactivity?
Methodological Answer: Metabolic degradation, particularly via microbial dehydroxylation or mammalian phase II conjugation, can be mitigated by:
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) against auxin receptor complexes (TIR1/AFB) identifies key binding interactions. Focus on the pyrazole ring’s chloro and methyl substituents, which occupy hydrophobic pockets. Free-energy perturbation (FEP) calculations predict binding affinity changes for derivatives, prioritizing synthesis of candidates with ΔG < –8 kcal/mol .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic data on the compound’s conformation in solution vs. solid state?
Methodological Answer: Solution-state NMR (ROESY) can detect flexible conformations of the propionic acid chain, while X-ray crystallography (via SHELXL) reveals rigid orientations in the crystal lattice. Use variable-temperature NMR to assess rotational barriers around the pyrazole-propionic acid bond and correlate with DFT-calculated energy landscapes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
